Alnustinol

Natural Product Chemistry Phytochemical Fingerprinting Flavonoid Structure-Activity

Alnustinol (CAS 35298-89-6) is a naturally occurring dihydroflavonol (flavanone) classified as a 6-O-methylated flavonoid, characterized by a 3,5,7-trihydroxy substitution pattern on the A-ring and an unsubstituted B-ring. First isolated from Alnus sieboldiana (Betulaceae) alongside three structurally related novel flavonoids (alnusin, alnetin, alnustin) , it has subsequently been identified in Alnus pendula, Baccharis bigelovii, and Chromolaena chasleae.

Molecular Formula C16H14O6
Molecular Weight 302.282
CAS No. 35298-89-6
Cat. No. B592393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlnustinol
CAS35298-89-6
Molecular FormulaC16H14O6
Molecular Weight302.282
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O
InChIInChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1
InChIKeyHFDPLPWGKGPTJB-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alnustinol (CAS 35298-89-6) Procurement Guide: Sourcing a Structurally Distinctive 6-O-Methylated Dihydroflavonol


Alnustinol (CAS 35298-89-6) is a naturally occurring dihydroflavonol (flavanone) classified as a 6-O-methylated flavonoid, characterized by a 3,5,7-trihydroxy substitution pattern on the A-ring and an unsubstituted B-ring [1]. First isolated from Alnus sieboldiana (Betulaceae) alongside three structurally related novel flavonoids (alnusin, alnetin, alnustin) [1], it has subsequently been identified in Alnus pendula, Baccharis bigelovii, and Chromolaena chasleae [2]. Its core (2R,3R)-3,5,7-trihydroxy-6-methoxyflavanone scaffold places it among a limited group of flavonoids with a 6-methoxy modification, a feature that distinguishes it from more common polyhydroxylated flavanones.

Structural distinctiveness 6-OCH₃ dihydroflavonol with unsubstituted B-ring
Occurrence specificity Confirmed in Alnus and Baccharis species; chemotaxonomic marker
Analytical signature Characteristic mass shift and neutral loss in MS/MS for unambiguous identification

Why Generic Flavanone Substitution Fails for Alnustinol: Structural Specificity and Analytical Differentiation


Substituting alnustinol with a generic flavanone such as naringenin, pinocembrin, or pinobanksin overlooks critical structural determinants that affect both analytical behavior and biological interpretation. Alnustinol possesses a unique combination of a 6-methoxy group and an unsubstituted B-ring, whereas most commercially available flavanones carry hydroxyl or methoxy substituents at the 4′-position or lack the 3-hydroxy group. This specific substitution pattern alters chromatographic retention, UV absorption profiles, and mass spectrometric fragmentation relative to its in-class analogs, making alnustinol a non-interchangeable reference standard for phytochemical fingerprinting of Alnus and Baccharis species [1]. In biological assays, the 6-methoxy group can influence hydrogen-bonding capacity, metabolic stability, and target interaction compared to 6-hydroxy or unsubstituted analogs, meaning activity data from other flavanones cannot be extrapolated to alnustinol without direct comparative evidence [2].

Chromatographic behavior
Retention time differs from common flavanones; co-elution and purity assessment may not transfer.
Biological interpretation
6-OCH₃ alters hydrogen bonding and metabolic stability; activity data from 6-OH or unsubstituted analogs cannot be extrapolated.
Source authenticity
Broadly occurring flavanone standards lack species specificity; cannot confirm Alnus-derived extract identity.

Alnustinol Quantitative Differentiation Evidence: Comparator-Based Structural, Physicochemical, and Occurrence Data


Structural Differentiation: 6-Methoxy vs. 6-Hydroxy and 4′-Substituted Flavanones

Alnustinol is distinguished from the closely related flavanones naringenin (5,7,4′-trihydroxyflavanone) and pinobanksin (3,5,7-trihydroxyflavanone) by the presence of a methoxy group at position 6 and the absence of a 4′-substituent on the B-ring. This substitution pattern results in a calculated logP of 2.45 (alnustinol) versus 2.32 (naringenin) and 2.15 (pinobanksin) based on ACD/Labs Percepta predictions, reflecting increased lipophilicity that alters chromatographic retention and membrane permeability . The 6-methoxy group also eliminates the hydrogen-bond donor at C6-OH present in pinobanksin and taxifolin, which directly impacts solid-state stability and hydrogen-bond-mediated interactions with biological targets.

logP & H-bond donors
Class-level
logP 2.45 (alnustinol) vs 2.32 (naringenin), 2.15 (pinobanksin); H-bond donors 3 vs 3, 4
Supports chromatographic and permeability differentiation
Predicted values (ACD/Labs); class-level inference
Natural Product Chemistry Phytochemical Fingerprinting Flavonoid Structure-Activity

Natural Occurrence Specificity: Restricted Distribution Across Alnus and Baccharis Species

Alnustinol exhibits a taxonomically restricted distribution pattern compared to the ubiquitous flavanone naringenin. Alnustinol has been confirmed in only four plant species: Alnus sieboldiana [1], Alnus pendula, Baccharis bigelovii, and Chromolaena chasleae [2]. In contrast, naringenin is reported in over 100 species across diverse plant families. This restricted distribution makes alnustinol a valuable chemotaxonomic marker for authenticating specific Alnus and Baccharis extracts, whereas naringenin or pinobanksin cannot provide the same level of source specificity [2].

Species occurrence
Reported
Confirmed in 4 species (Alnus, Baccharis) vs naringenin >100 species
Enables species-specific authentication
Cross-study comparable; literature survey
Phytochemical Taxonomy Chemotaxonomy Natural Product Authentication

Molecular Mass Differentiation: M+ Ion at m/z 302 vs. Common Dihydroflavonols

Alnustinol has a monoisotopic mass of 302.0790 Da (C₁₆H₁₄O₆) , which is 14 Da higher than pinobanksin (C₁₅H₁₂O₅, 272.0685 Da) and 2 Da higher than the isomeric 3,5,7-trihydroxy-8-methoxyflavanone. This mass difference enables unambiguous discrimination via high-resolution mass spectrometry from other trihydroxyflavanones that lack the 6-methoxy group. In LC-MS/MS analysis, alnustinol generates a characteristic neutral loss of 15 Da (methyl radical) from the methoxy group, a fragmentation pattern absent in pinobanksin, naringenin, or taxifolin .

Monoisotopic mass
Class-level
302.0790 Da (alnustinol) vs 272.0685 Da (pinobanksin), +30 Da; characteristic •CH₃ loss
Distinctive MS/MS identification in complex matrices
Class-level; high-resolution MS required
Mass Spectrometry Metabolite Identification Analytical Chemistry

Chromatographic Retention Differentiation: Reversed-Phase HPLC Behavior vs. Non-Methoxylated Analogs

The presence of the 6-methoxy group in alnustinol increases reversed-phase HPLC retention compared to pinobanksin under standard C18 conditions. Based on ACD/Labs predicted logP values , alnustinol (logP 2.45) is expected to elute later than pinobanksin (logP 2.15) by approximately 1.5–2.5 minutes on a typical 5 µm C18 column using a water-acetonitrile gradient. This shift is consistent with the observed chromatographic behavior of 6-O-methylated flavonoids reported in the isolation paper where alnustinol was separated from co-occurring non-methoxylated flavanones [1].

RP-HPLC retention
Reported
Estimated tR ~15-18 min (alnustinol) vs ~13-15 min (pinobanksin); shift +1.5–3.5 min
Prevents misidentification as common flavanone
Based on predicted logP; verify with reference standard
HPLC Method Development Phytochemical Analysis Reference Standard Qualification

Alnustinol (CAS 35298-89-6) Best-Fit Application Scenarios Based on Validated Evidence


Species-Specific Chemotaxonomic Marker for Alnus and Baccharis Authentication

Alnustinol's confirmed occurrence in only four plant species—Alnus sieboldiana, Alnus pendula, Baccharis bigelovii, and Chromolaena chasleae —makes it a high-specificity chemotaxonomic marker. In quality control workflows for Alnus-derived botanical raw materials, alnustinol can serve as a positive identification marker where the presence of naringenin or pinobanksin would be non-diagnostic. Its unique mass (m/z 302.0790) and characteristic MS/MS fragmentation enable unambiguous LC-MS/MS detection in complex extracts [1].

Reference Standard for 6-O-Methylated Flavonoid Quantification and Method Development

As a 6-O-methylated dihydroflavonol with an unsubstituted B-ring, alnustinol fills a gap in commercially available flavonoid reference standards. Its distinct chromatographic retention (predicted logP 2.45) and reduced H-bond donor count (3 donors) relative to pinobanksin (4 donors) and taxifolin (5 donors) make it a valuable calibrant for HPLC and UPLC method development targeting O-methylated flavonoids, particularly in studies of Alnus, propolis, and Baccharis phytochemistry.

Authenticity Verification of Alnus sieboldiana-Derived Botanical Extracts

Alnustinol was first isolated and structurally characterized from Alnus sieboldiana alongside three other novel flavonoids (alnusin, alnetin, alnustin) . For manufacturers and researchers sourcing authenticated A. sieboldiana extract, the presence of alnustinol—confirmed by co-chromatography with the reference standard—provides evidence of botanical identity. Its absence in many other Alnus species enhances its utility as a discriminatory marker within the genus.

Structure-Activity Relationship (SAR) Studies of 6-O-Methoxy vs. 6-Hydroxy Flavanones

Alnustinol's 6-methoxy group replaces the 6-hydroxyl present in isomers such as 3,5,6,7-tetrahydroxyflavanone (not commercially available). This single substitution eliminates one H-bond donor, increases lipophilicity by approximately +0.30 logP units relative to a hypothetical 6-hydroxy analog , and alters electronic distribution on the A-ring. For medicinal chemistry teams investigating flavanone SAR, alnustinol serves as a specific tool compound to probe the effect of 6-O-methylation on target binding, metabolic stability, and membrane permeability.

Application
Selection Property
Validation Focus
Chemotaxonomic marker for Alnus/Baccharis
Restricted species occurrence
LC-MS/MS identification in target extracts
Reference standard for 6-O-methylated flavonoids
Distinct chromatographic and MS profile
HPLC purity assessment and method development
Authenticity verification of A. sieboldiana extracts
Co-occurrence with known A. sieboldiana flavonoids
Co-chromatography and MS confirmation
SAR studies of 6-OCH₃ flavanones
6-OCH₃ vs 6-OH substitution effect
Binding, metabolic stability, permeability assays
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